2-(1,3-Benzodioxol-5-yl)-5-methoxy-3-methyl-5-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Benzodioxol-5-yl)-5-methoxy-3-methyl-5-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one is a complex organic compound that belongs to the class of benzodioxoles These compounds are characterized by a benzene ring fused to a dioxole ring, which is a five-membered ring containing two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzodioxol-5-yl)-5-methoxy-3-methyl-5-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one typically involves multiple steps, including the formation of the benzodioxole ring and subsequent functionalization. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, to introduce the benzodioxole moiety . The reaction conditions often require the use of a palladium catalyst, a base such as cesium carbonate, and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzodioxol-5-yl)-5-methoxy-3-methyl-5-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride or lithium diisopropylamide (LDA) to replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as DMF or tetrahydrofuran (THF). Reaction conditions typically involve controlled temperatures, ranging from room temperature to elevated temperatures, depending on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce saturated compounds.
Scientific Research Applications
2-(1,3-Benzodioxol-5-yl)-5-methoxy-3-methyl-5-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1,3-Benzodioxol-5-yl)-5-methoxy-3-methyl-5-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one involves its interaction with specific molecular targets and pathways. For example, it may modulate microtubule assembly by suppressing tubulin polymerization or stabilizing microtubule structure, leading to mitotic blockade and cell apoptosis. This mechanism is particularly relevant in its potential anticancer activity.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-butanamine: This compound is structurally similar and has been studied for its psychoactive effects.
2-Benzo[1,3]Dioxol-5-Ylmethyl-3-Benzyl-Succinic Acid: Another related compound with potential therapeutic applications.
Uniqueness
2-(1,3-Benzodioxol-5-yl)-5-methoxy-3-methyl-5-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H20O5 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5-methoxy-3-methyl-5-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one |
InChI |
InChI=1S/C20H20O5/c1-4-7-20(22-3)10-14-12(2)19(25-16(14)9-18(20)21)13-5-6-15-17(8-13)24-11-23-15/h4-6,8-10,12,19H,1,7,11H2,2-3H3 |
InChI Key |
HCKMSYACKQLOPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OC2=CC(=O)C(C=C12)(CC=C)OC)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.